molecular formula C15H18N2O2 B2667114 3-(DIMETHYLAMINO)-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE CAS No. 1428363-67-0

3-(DIMETHYLAMINO)-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE

Cat. No.: B2667114
CAS No.: 1428363-67-0
M. Wt: 258.321
InChI Key: WAFIIAKCFSBOBL-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-N-[2-(furan-3-yl)ethyl]benzamide is a benzamide derivative characterized by a dimethylamino group at the 3-position of the benzene ring and a furan-3-yl-ethyl substituent on the amide nitrogen.

Properties

IUPAC Name

3-(dimethylamino)-N-[2-(furan-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-17(2)14-5-3-4-13(10-14)15(18)16-8-6-12-7-9-19-11-12/h3-5,7,9-11H,6,8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAFIIAKCFSBOBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NCCC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(DIMETHYLAMINO)-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid with dimethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where furan is reacted with an acyl chloride derivative of the benzamide.

    Final Coupling: The final step involves coupling the furan-substituted benzamide with 2-(furan-3-yl)ethylamine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in the compound can undergo oxidation reactions to form furan derivatives.

    Reduction: The carbonyl group in the benzamide core can be reduced to form amine derivatives.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products

    Oxidation: Oxidized furan derivatives.

    Reduction: Amine derivatives of the benzamide core.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

Chemistry: : The compound is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

Biology: : It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: : Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

Industry: : The compound is used in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 3-(DIMETHYLAMINO)-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can enhance its binding affinity to these targets, while the furan ring can participate in π-π interactions, stabilizing the compound-target complex. This interaction can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Analog Compounds :

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Substituents: 3-methylbenzamide core with an N,O-bidentate hydroxy-tert-butyl group. Key Feature: Designed for metal-catalyzed C–H bond functionalization due to its directing group. Contrast: Lacks the dimethylamino and furan groups, reducing electronic diversity compared to the target compound.

3-(Isobutyrylamino)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide (): Substituents: Isobutyryl amino group at position 3 and a sulfamoylphenyl-ethyl side chain.

3-Methoxy-N-(2,2,2-trichloro-1-(3-phenyl-thioureido)-ethyl)-benzamide (): Substituents: Methoxy group at position 3, trichloroethyl, and thiourea moieties.

N-[3-(4,5'-Bipyrimidin-2-ylamino)-4-methylphenyl]-4-{[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl}-3-(trifluoromethyl)benzamide (): Substituents: Trifluoromethyl group (electron-withdrawing), dimethylamino-pyrrolidinyl, and bipyrimidinyl groups. Key Feature: Trifluoromethyl group enhances metabolic stability, while the dimethylamino-pyrrolidinyl side chain may influence basicity and membrane permeability.

Comparison Table :
Compound Molecular Weight (Da) Key Substituents Functional Groups Potential Applications
Target Compound ~300 (estimated) 3-(dimethylamino), N-(furan-3-yl-ethyl) Amide, tertiary amine, furan Drug design, catalysis
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Not provided 3-methyl, N-(hydroxy-tert-butyl) Amide, alcohol Metal-catalyzed reactions
3-(Isobutyrylamino)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide Not provided 3-isobutyrylamino, N-(sulfamoylphenyl-ethyl) Amide, sulfonamide Enzyme inhibition
3-Methoxy-N-(trichloroethyl-thioureido)-benzamide 432.759 3-methoxy, trichloroethyl, thiourea Amide, thiourea, chloro Antimicrobial agents
INNO-406 () 576.615 Trifluoromethyl, bipyrimidinyl, dimethylamino-pyrrolidinyl Amide, tertiary amine, trifluoromethyl Kinase inhibition

Electronic and Physicochemical Properties

  • Dimethylamino Group: In the target compound, this group increases basicity (pKa ~8-9) and solubility in acidic environments, contrasting with sulfamoyl () or trifluoromethyl () groups, which reduce basicity and enhance lipophilicity.
  • Furan vs.

Biological Activity

3-(Dimethylamino)-N-[2-(furan-3-yl)ethyl]benzamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following chemical structure:

  • IUPAC Name : 3-(Dimethylamino)-N-[2-(furan-3-yl)ethyl]benzamide
  • Molecular Formula : C13H15N2O2
  • Molecular Weight : 233.27 g/mol

Research indicates that 3-(dimethylamino)-N-[2-(furan-3-yl)ethyl]benzamide exhibits various biological activities, primarily through the modulation of neurotransmitter systems. It has been shown to interact with:

  • Serotonin Receptors : The compound may act as a partial agonist at serotonin receptors, influencing mood and anxiety levels.
  • Dopamine Receptors : Its interaction with dopamine receptors suggests potential applications in treating neurological disorders.

Pharmacological Effects

  • Antidepressant Activity : Studies have demonstrated that this compound can produce antidepressant-like effects in animal models, potentially through its action on serotonin pathways.
  • Antinociceptive Effects : The compound has shown promise in reducing pain responses in preclinical studies, indicating potential use in pain management therapies.

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the antidepressant effects in mice. Results indicated a significant reduction in immobility time during forced swim tests, suggesting enhanced mood regulation.
Study 2 Evaluated antinociceptive properties using the hot plate test. The compound showed a dose-dependent reduction in pain response, indicating its potential as an analgesic agent.
Study 3 Explored receptor binding assays revealing that the compound exhibits high affinity for serotonin and dopamine receptors, supporting its proposed mechanisms of action.

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that 3-(dimethylamino)-N-[2-(furan-3-yl)ethyl]benzamide has a favorable safety profile at therapeutic doses. However, further studies are needed to fully understand its long-term effects and potential side effects.

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